

Application Notes and Protocols for R121919 in Stress-Induced Relapse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stress is a critical factor in the precipitation of relapse to drug-seeking behavior, a major obstacle in the treatment of substance use disorders. The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's response to stress. **R121919** (also known as NBI-30775) is a potent, selective, and orally bioavailable non-peptide antagonist of the CRF1 receptor.[1] Preclinical studies have demonstrated its efficacy in attenuating stress-induced reinstatement of drug-seeking for various substances of abuse, including opioids, cocaine, and alcohol, making it a valuable tool for studying the neurobiology of addiction and for the development of novel pharmacotherapies.[2][3]

These application notes provide a comprehensive overview of the use of **R121919** in preclinical models of stress-induced relapse, including detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action

R121919 exerts its effects by blocking the binding of CRF to the CRF1 receptor, thereby inhibiting the downstream signaling cascades that are activated during the stress response.[1] The CRF1 receptor is a G-protein coupled receptor that, upon activation, can stimulate multiple intracellular pathways, including the adenylyl cyclase-protein kinase A (PKA), phospholipase C-protein kinase C (PKC), and the ERK-MAPK signaling cascades.[4][5] By antagonizing this



receptor, **R121919** effectively dampens the physiological and behavioral sequelae of stress that contribute to drug craving and relapse. In the context of addiction, this action is particularly relevant in brain regions associated with stress and reward, such as the amygdala, bed nucleus of the stria terminalis (BNST), and ventral tegmental area (VTA).[6][7][8]

Data Presentation

The following tables summarize the quantitative effects of **R121919** in preclinical models of addiction.

Table 1: Efficacy of R121919 in Attenuating Heroin Self-Administration

Animal Model	R121919 Dose (mg/kg)	Administration Route	Key Quantitative Findings	Reference
Rat; Long- Access (12-hour) Heroin Self- Administration	10	S.C.	Significantly reduced total heroin self-administration over the 12-hour session.	[2]
Rat; Long- Access (12-hour) Heroin Self- Administration	20	S.C.	Significantly reduced heroin self-administration during the first hour and across the entire 12-hour session.	[2]
Rat; Short- Access (1-hour) Heroin Self- Administration	10, 20	S.C.	No significant effect on heroin intake.	[2]

Table 2: Effects of **R121919** on Cocaine Seeking Behavior



Animal Model	R121919 Dose	Administration Route	Key Quantitative Findings	Reference
Rat; Stress- Induced (Footshock) Reinstatement of Cocaine Seeking	500 ng/side (intra-VTA)	Microinjection	Blocked reinstatement of cocaine seeking induced by intra- VTA CRF administration.	[9]
Rat; Food- Reinforced Lever Pressing	500 ng/side (intra-VTA)	Microinjection	Did not alter food-reinforced lever pressing, suggesting no general motor impairment.	[9]

Table 3: Pharmacological Profile of **R121919**

Parameter	Value	Reference
CRF1 Receptor Binding Affinity (Ki)	2-5 nM	[1]
CRF1 Receptor Occupancy (in vivo)	~85% at 10 mg/kg (s.c.) in rat cortex	[10]

Experimental Protocols Stress-Induced Reinstatement of Drug Seeking in Rats

This protocol is designed to model stress-induced relapse to drug-seeking behavior.

Materials:

 Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.



- Intravenous catheters and tethering system.
- Drug of abuse (e.g., heroin, cocaine).
- R121919.
- Vehicle for R121919 (e.g., 5% polyethoxylated castor oil).
- Stressor (e.g., intermittent electric footshock apparatus).

Procedure:

- Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of adult male Wistar or Sprague-Dawley rats. Allow for a 5-7 day recovery period.
- Self-Administration Training:
 - Train rats to self-administer the drug of abuse (e.g., heroin at 0.05 mg/kg/infusion or cocaine at 0.75 mg/kg/infusion) by pressing the "active" lever in daily 2-hour sessions.[11]
 - Each active lever press should result in a drug infusion paired with a discrete cue (e.g., illumination of a stimulus light). Presses on the "inactive" lever are recorded but have no programmed consequences.
 - Continue training for approximately 10-14 days, or until stable responding is achieved.
- Extinction Training:
 - Following stable self-administration, begin extinction sessions where active lever presses
 no longer result in drug infusion or the presentation of the drug-associated cue.
 - Continue extinction daily until responding on the active lever decreases to a predetermined criterion (e.g., <20% of the average of the last 3 days of selfadministration).
- R121919 Administration:



- On the test day, administer R121919 or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.) at the desired dose (e.g., 10 or 20 mg/kg) 30-60 minutes prior to the reinstatement test.
- Stress-Induced Reinstatement Test:
 - Place the rats back into the operant chambers.
 - Expose the animals to a brief period of intermittent, inescapable footshock (e.g., 0.5 mA,
 0.5 s duration, every 40 s on average for 10 minutes).
 - Immediately following the stressor, allow the rats to respond on the levers for a 2-hour session under extinction conditions (i.e., no drug reinforcement).
 - Record the number of presses on both the active and inactive levers. A significant
 increase in active lever pressing in the vehicle-treated group compared to the extinction
 baseline, and an attenuation of this increase in the R121919-treated group, indicates a
 successful experiment.

Drug Self-Administration in a Long-Access Model

This protocol is used to study the effects of **R121919** on the escalated drug intake seen in models of addiction.

Materials:

Same as for the stress-induced reinstatement protocol.

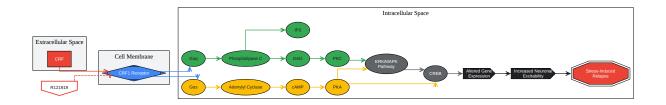
Procedure:

- Catheter Implantation and Recovery: Follow the same procedure as described above.
- Self-Administration Training (Short-Access):
 - Initially, train rats on a short-access schedule (e.g., 1-2 hours per day) to acquire drug self-administration as described above.
- Long-Access Self-Administration:



- Once stable responding is achieved, transition the rats to a long-access schedule (e.g., 8-12 hours per day). This extended access typically leads to an escalation of drug intake over several days.
- Continue the long-access sessions for at least 10-14 days to allow for the development of escalated intake.
- R121919 Administration and Testing:
 - On the test day, administer R121919 or vehicle at the desired dose 30-60 minutes prior to the start of the long-access session.
 - Record the number of infusions and lever presses throughout the entire session.
 - Data can be analyzed for the entire session duration or broken down into smaller time bins (e.g., the first hour) to assess the initial effects of the treatment. A significant reduction in drug intake in the R121919-treated group compared to the vehicle group is the expected outcome.[2]

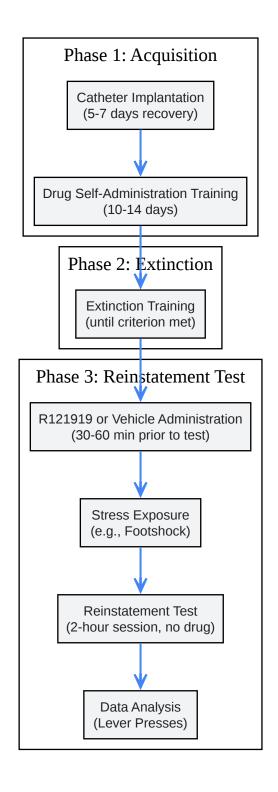
Mandatory Visualizations



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Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of R121919.





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Caption: Experimental workflow for a stress-induced reinstatement study using R121919.







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